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This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive comparison of onapristone extended-release (ER) and

immediate-release (IR) formulations based on findings from clinical studies. The information is

presented in a question-and-answer format to address specific experimental and

troubleshooting concerns.

Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic differences between onapristone ER and IR

formulations?

A1: The primary pharmacokinetic distinction lies in the rate of absorption and subsequent peak

plasma concentrations. The extended-release formulation was designed to mitigate the liver

function test (LFT) elevations observed with the immediate-release version by reducing the

maximum plasma concentration (Cmax).[1][2]

A Phase I study (NCT02052128) directly compared the pharmacokinetics of onapristone ER

(50 mg twice daily) and IR (100 mg once daily). The ER formulation resulted in a median Cmax

on day 1 that was more than two times lower than that of the IR formulation.[3] The time to

reach Cmax (Tmax) was also delayed with the ER formulation, indicating a slower absorption

rate.[3] Despite the lower Cmax, the steady-state trough concentrations (Cmin-ss) for both
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formulations were similar.[3] Pharmacokinetic modeling also revealed that the ER formulation

exhibits less variability compared to the IR formulation.

Q2: How do the safety profiles of onapristone ER and IR compare, particularly concerning

hepatotoxicity?

A2: The development of the onapristone ER formulation was specifically aimed at addressing

the hepatotoxicity concerns associated with the IR formulation. Earlier clinical trials with the IR

formulation were halted due to an unacceptable incidence of severe liver enzyme elevations.

Pooled data from two Phase I-II studies (NCT02052128 and NCT02049190) involving 88

patients treated with onapristone ER showed that elevated alanine aminotransferase (ALT)

and aspartate aminotransferase (AST) levels were more common in patients with liver

metastases (20%) compared to those without (6.3%). However, of the five patients with grade 3

or higher ALT elevations, four were assessed as unrelated to the extended-release

onapristone. These findings suggest that the ER formulation, by reducing peak drug exposure,

may be associated with a reduced risk of hepatotoxicity.

Q3: What is the established mechanism of action for onapristone?

A3: Onapristone is a Type I progesterone receptor (PR) antagonist. It functions by binding to

the progesterone receptor and inhibiting its activation, which in turn prevents the expression of

genes that are responsive to progesterone. This action can inhibit the proliferative effects

mediated by the progesterone receptor in cancer cells that overexpress it. Unlike some other

antiprogestins, onapristone prevents the PR complex from binding to DNA.

Experimental Protocols
Phase I Study (NCT02052128) Methodology

This open-label, multicenter, randomized, parallel-group, phase 1 study was designed to

determine the recommended phase 2 dose of onapristone ER and to compare the safety and

pharmacokinetics of the ER and IR formulations.

Patient Population: Female patients (≥18 years) with recurrent or metastatic progesterone

receptor-expressing cancers.
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Treatment Arms:

Onapristone ER tablets: 10, 20, 30, 40, or 50 mg administered orally twice daily (BID).

Onapristone IR tablets: 100 mg administered orally once daily (QD).

Pharmacokinetic Sampling:

ER Formulation (Day 1): Blood samples were collected at 0, 1, 2, 4, 6, 8, and 12 hours

post-dose.

IR Formulation (Day 1): Blood samples were collected at 0, 1, 2, 3, 4, 6, 8, 12, and 24

hours post-dose.

Steady-State Trough Concentrations: Samples were taken on days 8, 29, and 57 just

before drug intake for both formulations.

Analytical Method: Onapristone plasma concentrations were measured using validated

ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).

Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Onapristone ER vs. IR (Day 1)

Parameter
Onapristone ER (50 mg
BID)

Onapristone IR (100 mg
QD)

Median Cmax >2x Lower than IR -

Median Tmax 2.5 hours 1 hour

Data from a Phase I-II clinical study (NCT02052128)

Table 2: Steady-State Trough Concentrations (Cmin-ss)
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Formulation Median Cmin-ss

Onapristone ER (50 mg BID) 1835 ng/mL

Onapristone IR (100 mg QD) 1504 ng/mL

Data from days 8, 29, and 57 of a Phase I-II clinical study (NCT02052128)
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Onapristone's antagonistic effect on progesterone receptor signaling.
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Workflow for the Phase I clinical trial comparing Onapristone ER and IR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1677295?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. aacrjournals.org [aacrjournals.org]

2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously
treated recurrent or metastatic progesterone receptor-expressing cancers - PMC
[pmc.ncbi.nlm.nih.gov]

3. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an
Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Onapristone Formulations: A Technical Comparison of
Extended-Release and Immediate-Release Payloads]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1677295#onapristone-extended-
release-vs-immediate-release-in-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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